![molecular formula C8H14ClN5O2 B2541710 ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride CAS No. 2137029-01-5](/img/structure/B2541710.png)
((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride
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Overview
Description
The compound 2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride
is similar to your requested compound . It has a molecular weight of 205.65 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride
is 1S/C6H11N5O.ClH/c1-11-9-6(8-10-11)5-4-7-2-3-12-5;/h5,7H,2-4H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-(2-methyl-2H-tetrazol-5-yl)morpholine hydrochloride
is a solid at room temperature . More specific physical and chemical properties for your requested compound are not available.
Scientific Research Applications
Organic Osmolytes in Plant Stress Resistance
Roles of Organic Osmolytes in Plant Stress Resistance
Research has highlighted the importance of organic osmolytes, such as proline, in improving plant stress resistance. These compounds accumulate in various plant species in response to environmental stresses including drought, salinity, and extreme temperatures. They play crucial roles in maintaining enzyme and membrane integrity and mediating osmotic adjustment, which are vital for plant survival under stress conditions. The review by Ashraf and Foolad (2007) presents numerous examples of successful application of osmolytes like proline to enhance plant tolerance to environmental stresses, suggesting potential agricultural applications for related compounds in improving crop resilience [Ashraf & Foolad, 2007].
Environmental Fate and Behavior of Chemical Compounds
Occurrence, Fate, and Behavior of Chemicals in the Environment
The review by Haman et al. (2015) focuses on parabens, which share a relevance with the query in terms of chemical persistence and environmental impact. This review sheds light on the environmental occurrence, fate, and behavior of parabens, indicating how similar compounds could interact with ecosystems. Insights into the degradation pathways, persistence, and potential toxicological impacts of chemicals can inform the environmental management of “((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride” [Haman et al., 2015].
Neurochemical Effects of Amino Acids
Behavioral and Neurochemical Effects of Amino Acids
Research into the effects of proline on the brain provides insights into how structurally or functionally related compounds might be used in neurological applications. The review by Wyse and Netto (2011) discusses how elevated levels of proline and similar amino acids can impact brain function, suggesting potential therapeutic targets for compounds like “((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride” in treating neurological disorders [Wyse & Netto, 2011].
Conformational Studies of Amino Acid Derivatives
Ring Conformational Aspects of Proline Derivatives
Anteunis et al. (2010) provide a detailed analysis of the ring conformational behavior of proline and hydroxyproline derivatives, which are crucial for understanding the structural and functional properties of related compounds. Such studies can guide the design of new drugs or biochemical tools based on “((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride” [Anteunis et al., 2010].
Safety and Hazards
properties
IUPAC Name |
(2R)-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c1-12-10-7(9-11-12)5-13-4-2-3-6(13)8(14)15;/h6H,2-5H2,1H3,(H,14,15);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJOMBQJRVXQKN-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CN2CCCC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)CN2CCC[C@@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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